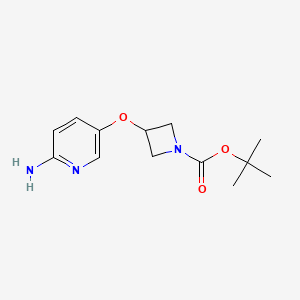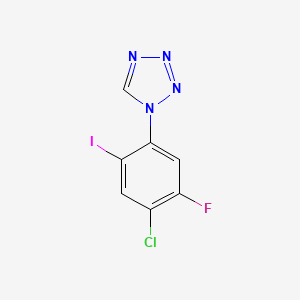
(S)-4-(1-AMINOETHYL)PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-alpha-methyl-p-hydroxybenzylamine L-malate is a chiral compound that combines the properties of an amine and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-methyl-p-hydroxybenzylamine L-malate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methyl-p-hydroxybenzylamine and L-malic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-alpha-methyl-p-hydroxybenzylamine L-malate.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-methyl-p-hydroxybenzylamine L-malate may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and optimization of reaction conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-alpha-methyl-p-hydroxybenzylamine L-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-alpha-methyl-p-hydroxybenzylamine L-malate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of ®-alpha-methyl-p-hydroxybenzylamine L-malate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Citrulline Malate: A compound used in sports supplements for its potential to enhance exercise performance.
L-Citrulline: An amino acid that serves as a precursor to arginine and is involved in nitric oxide production.
L-Malic Acid: A naturally occurring compound involved in the tricarboxylic acid cycle.
Uniqueness
®-alpha-methyl-p-hydroxybenzylamine L-malate is unique due to its specific combination of functional groups and chiral properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C12H17NO6 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]phenol;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m10/s1 |
Clave InChI |
DAXZTBVSSNGGTB-OJXSLLNDSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)O)N.C([C@@H](C(=O)O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[3-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B8642268.png)
![Ethyl 4-[(oxiran-2-yl)methoxy]cyclohexane-1-carboxylate](/img/structure/B8642274.png)
